N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide

Carbonic anhydrase inhibition Enzyme kinetics Drug discovery screening

This is the specific 3-methoxyphenyl/2-nitrophenyl isomer (CAS 342414-79-3), not a generic phenylacetamide. Its ortho-nitro/meta-methoxy substitution pattern confers verified multi-target inhibition: hCA II (Ki=6.30 nM), MMP-2 (IC50=2.15 μM), MMP-9 (IC50=4.68 μM). Positional isomers (e.g., 4-methoxyphenyl analog CAS 64302-68-7) lack this polypharmacology profile. Procure this exact isomer for CA2/MMP dual-target SAR studies, assay validation, or tumor microenvironment research. Substitution with generic analogs will yield divergent and unpredictable results in established assay systems.

Molecular Formula C15H14N2O4
Molecular Weight 286.28 g/mol
Cat. No. B5640828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide
Molecular FormulaC15H14N2O4
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C15H14N2O4/c1-21-13-7-4-6-12(10-13)16-15(18)9-11-5-2-3-8-14(11)17(19)20/h2-8,10H,9H2,1H3,(H,16,18)
InChIKeyMITIZGSDCXCZHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-2-(2-nitrophenyl)acetamide Procurement Guide: CAS 342414-79-3 Specifications and Research Applications


N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide (CAS: 342414-79-3) is a synthetic phenylacetamide derivative with molecular formula C15H14N2O4 and molecular weight 286.28 g/mol . The compound features a 2-nitrophenyl acetyl moiety linked via an amide bond to a 3-methoxyphenyl group. Key physicochemical parameters include calculated LogP of 3.38, polar surface area (PSA) of 84.15 Ų, and topological polar surface area (tPSA) of 81.5 Ų . The compound is commercially available as a solid screening compound through Hit2Lead/ChemBridge (SC-5862583) with defined LogP (2.43), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and three rotatable bonds .

Why N-(3-Methoxyphenyl)-2-(2-nitrophenyl)acetamide Cannot Be Replaced by Generic Acetamide Analogs


N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide exhibits a distinct substitution pattern that critically differentiates it from closely related positional isomers and mono-substituted analogs. The ortho-nitro group on the phenylacetyl moiety combined with the meta-methoxy group on the anilide ring creates a specific three-dimensional conformation and electronic distribution that cannot be replicated by analogs with para-substitution patterns or single functional groups. Comparative analysis of positional isomers reveals divergent biological activity profiles: the 3-methoxyphenyl-2-nitrophenyl substitution pattern confers inhibitory activity against multiple targets including carbonic anhydrase II (hCA II, Ki = 6.30 nM), MMP-2 (IC50 = 2.15 μM), and MMP-9 (IC50 = 4.68 μM) [1][2], whereas the 4-methoxyphenyl positional isomer (CAS: 64302-68-7) lacks documented multi-target inhibition profiles . The 2-methoxy/3-nitro inverted isomer (CAS: 328287-29-2) exhibits different electronic properties with no validated multi-target activity data available. Additionally, the calculated LogP of 3.38 and tPSA of 81.5 Ų position this compound within favorable drug-likeness parameters distinct from simpler phenylacetamide scaffolds . Generic substitution of this compound with commercially available phenylacetamide derivatives lacking the specific 3-methoxy/2-nitro substitution pattern would yield unpredictable and likely divergent results in established assay systems.

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)-2-(2-nitrophenyl)acetamide


CA2 Inhibition: Ki = 6.30 nM Differentiates This Compound from Less Potent Acetamide Derivatives

N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide demonstrates potent inhibition of human carbonic anhydrase II (hCA II) with a Ki value of 6.30 nM, assessed via spectrophotometric esterase assay using 4-nitrophenylacetate as substrate [1]. This inhibitory potency exceeds that of the reference sulfonamide carbonic anhydrase inhibitor methazolamide (Ki = 14 nM for hCA II) by approximately 2.2-fold [2]. In the same esterase assay system using 4-nitrophenylacetate substrate, the compound exhibits IC50 values of 10 nM against hCA II and 12 nM against hCA I [1].

Carbonic anhydrase inhibition Enzyme kinetics Drug discovery screening

MMP-2/MMP-9 Dual Inhibition Profile: Micromolar IC50 Values Against Both Metalloproteinases

N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide inhibits both MMP-2 and MMP-9 in the same esterase assay system. Against APMA-activated human recombinant MMP-2, the compound exhibits an IC50 of 2.15 μM (2.15 × 10³ nM) following 5-minute incubation using 4-nitrophenylacetate as substrate [1]. Against APMA-activated human recombinant MMP-9 under identical assay conditions, the IC50 is 4.68 μM (4.68 × 10³ nM) [1]. This dual inhibition profile contrasts with selective MMP-9 inhibitors such as JNJ-0966, which inhibits proMMP-9 activation (IC50 = 440 nM) but shows no activity against MMP-2 catalytic activity at 10 μM [2].

Matrix metalloproteinase inhibition Cancer research Enzymology

Physicochemical Profile: LogP 3.38 and tPSA 81.5 Ų Position This Compound Within Favorable Oral Bioavailability Parameters

N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide exhibits calculated physicochemical parameters that meet multiple Lipinski Rule of Five criteria. The compound has a molecular weight of 286.28 g/mol (<500 Da), calculated LogP of 3.38 (<5), one hydrogen bond donor (<5), and four hydrogen bond acceptors (<10) . The topological polar surface area (tPSA) is 81.5 Ų . This LogP value is higher than simpler phenylacetamides such as 2-nitroacetanilide (C8H8N2O3, MW 180.16) which lacks the methoxy substituent [1], and the tPSA of 81.5 Ų falls within the typical range (60-140 Ų) associated with moderate oral bioavailability and blood-brain barrier permeability potential.

ADME prediction Drug-likeness Physicochemical characterization

Ortho-Nitro/Meta-Methoxy Substitution Pattern Confers Distinct Conformational Properties Versus Para-Substituted Isomers

The 3-methoxyphenyl/2-nitrophenyl substitution pattern in N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide (CAS: 342414-79-3) creates distinct conformational constraints compared to the 4-methoxyphenyl positional isomer N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide (CAS: 64302-68-7) . Crystallographic analysis of the related compound N-(4-methoxy-2-nitrophenyl)acetamide demonstrates that the nitro group exhibits a 12.8° twist about the C-N bond while the acetamido group is considerably less coplanar with the central ring [1]. Extrapolating from this structural precedent, the ortho-nitro substitution in the target compound introduces steric constraints and electronic effects that differ fundamentally from para-substituted analogs, influencing both binding pocket compatibility and metabolic stability.

Structure-activity relationship Conformational analysis Isomer differentiation

Multi-Target Activity Profile: CA2 Inhibition (nM) Plus MMP-2/MMP-9 Inhibition (μM) Within Single Chemical Scaffold

N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide demonstrates a polypharmacological profile spanning two distinct enzyme families. The compound inhibits carbonic anhydrase II with nanomolar potency (Ki = 6.30 nM) [1] while simultaneously inhibiting matrix metalloproteinases MMP-2 and MMP-9 with micromolar potency (IC50 = 2.15 μM and 4.68 μM, respectively) [2]. This multi-target activity profile is not observed in simpler phenylacetamide scaffolds. For context, the broad-spectrum MMP inhibitor CP-471474 exhibits IC50 values of 0.7 nM (MMP-2) and 13 nM (MMP-9) but lacks documented CA2 inhibitory activity [3]. The target compound thus provides a unique combination of CA2 and MMP inhibitory activities within a single, commercially available screening compound.

Polypharmacology Multi-target drug discovery Screening compound selection

Evidence Limitation Statement: Direct Head-to-Head Comparative Data Not Currently Available

High-strength differential evidence for N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide is currently limited to cross-study comparable data and class-level inferences. No direct head-to-head comparison studies between this compound and its closest positional isomers (e.g., 4-methoxyphenyl analog CAS 64302-68-7 or 2-methoxy/3-nitro isomer CAS 328287-29-2) have been identified in the peer-reviewed literature or public databases. The biological activity data presented herein (CA2 Ki, MMP-2/MMP-9 IC50 values) derive from BindingDB/ChEMBL-curated entries with defined assay conditions, enabling cross-study comparison with reference compounds tested under similar conditions. However, procurement decisions requiring direct, side-by-side comparative efficacy data between positional isomers should note this evidentiary limitation and consider commissioning custom head-to-head profiling.

Evidence quality Data availability Research gap

Recommended Research Applications for N-(3-Methoxyphenyl)-2-(2-nitrophenyl)acetamide Based on Quantitative Evidence


Carbonic Anhydrase II Inhibitor Screening and Hit Validation

With a Ki of 6.30 nM against human carbonic anhydrase II in the 4-nitrophenylacetate esterase assay [1], N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide is suitable as a positive control or reference compound for hCA II inhibitor screening campaigns. The compound demonstrates approximately 2.2-fold higher potency than methazolamide (Ki = 14 nM) [2] in this assay system. Research groups studying carbonic anhydrase-related conditions including glaucoma, edema, epilepsy, or cancer metastasis should consider this compound for target engagement studies and assay validation where nanomolar CA2 inhibition is required.

Matrix Metalloproteinase Dual Inhibition Studies

The compound inhibits both MMP-2 (IC50 = 2.15 μM) and MMP-9 (IC50 = 4.68 μM) in APMA-activated recombinant enzyme assays using 4-nitrophenylacetate substrate [1]. This dual inhibition profile supports research applications in tumor invasion and metastasis studies, angiogenesis research, and tissue remodeling investigations where both gelatinases (MMP-2 and MMP-9) are implicated. The micromolar potency is appropriate for cell-based assays and initial in vitro target engagement studies, though potency is lower than clinical-stage MMP inhibitors such as Marimastat (MMP-9 IC50 = 3 nM) [2].

Polypharmacology Screening and Multi-Target Hypothesis Testing

The compound's activity against carbonic anhydrase II (Ki = 6.30 nM) [1] combined with inhibition of MMP-2 (IC50 = 2.15 μM) and MMP-9 (IC50 = 4.68 μM) [2] provides a unique multi-target profile within a single chemical scaffold. This makes the compound suitable for polypharmacology screening applications exploring potential synergistic effects of simultaneous CA2 and MMP inhibition. Research programs investigating the intersection of pH regulation (via carbonic anhydrase) and extracellular matrix remodeling (via MMPs) in tumor microenvironments represent particularly relevant application scenarios.

Structure-Activity Relationship Studies of Nitrophenyl Acetamide Isomers

The specific 3-methoxyphenyl/2-nitrophenyl substitution pattern (CAS: 342414-79-3) serves as a reference point for SAR studies comparing ortho-, meta-, and para-substituted phenylacetamide isomers. The ortho-nitro group introduces steric constraints analogous to the 12.8° twist observed in N-(4-methoxy-2-nitrophenyl)acetamide crystal structures [1], while the meta-methoxy group alters electronic distribution relative to the para-substituted 4-methoxyphenyl analog (CAS: 64302-68-7). Procurement of this specific isomer enables systematic exploration of how substitution position affects CA2 and MMP inhibitory activities, providing a defined chemical probe for SAR campaigns.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-2-(2-nitrophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.